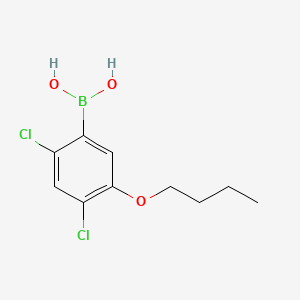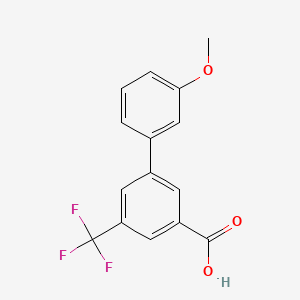
5-Acetyl-2-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-methoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO4. It features a boronic acid functional group (B(OH)2) attached to an aromatic ring system. The aromatic ring has two substituents: a methoxy group (OCH3) located at the second position (ortho position) relative to the boronic acid group, and an acetyl group (COCH3) located at the fifth position (para position) relative to the boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common route to organoborane reagents, where the addition of a B-H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be tailored to achieve high selectivity and yield.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings to produce complex boronic acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The methoxy and acetyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-methoxyphenylboronic acid has several scientific research applications:
Organic Synthesis: It is a valuable building block for organic synthesis, particularly in Suzuki-Miyaura couplings, which are used to form carbon-carbon bonds.
Catalysis: The compound’s boronic acid group makes it useful in catalytic processes, including those involving palladium catalysts.
Material Science:
Biological Research: Boronic acids are known to interact with biological molecules, making this compound of interest in the study of enzyme inhibition and other biological processes.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boronic acid’s organic group to the palladium center, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the acetyl group.
4-Methoxyphenylboronic acid: Similar in structure but has the methoxy group at the para position relative to the boronic acid group.
5-Formyl-2-methoxyphenylboronic acid: Similar in structure but has a formyl group instead of an acetyl group.
Uniqueness
5-Acetyl-2-methoxyphenylboronic acid is unique due to the presence of both the methoxy and acetyl groups on the aromatic ring.
Eigenschaften
IUPAC Name |
(5-acetyl-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANZDYRDLEHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655126 |
Source


|
| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215281-20-1 |
Source


|
| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-](/img/structure/B594470.png)


